3-[(Methylsulfonyl)thio]propanoic acid
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Overview
Description
3-methylsulfonylsulfanylpropanoic acid is an organic compound with the molecular formula C4H8O4S2 It is characterized by the presence of a methylsulfonyl group and a sulfanyl group attached to a propanoic acid backbone
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through biochemical interactions, leading to changes in cellular processes . .
Biochemical Pathways
It is possible that the compound affects multiple pathways, leading to downstream effects on various biological processes
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, its distribution within the body, its metabolic transformations, and its elimination from the body .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylsulfonylsulfanylpropanoic acid typically involves the reaction of 3-mercaptopropionic acid with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
HSCH2CH2COOH+CH3SO2Cl→CH3SO2SCH2CH2COOH+HCl
Industrial Production Methods
Industrial production of 3-methylsulfonylsulfanylpropanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-methylsulfonylsulfanylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfonic acid derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under basic conditions.
Major Products
Oxidation: Formation of 3-methylsulfonylpropanoic acid.
Reduction: Formation of 3-methylsulfanylpropanoic acid.
Substitution: Formation of various substituted propanoic acid derivatives.
Scientific Research Applications
3-methylsulfonylsulfanylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3-mercaptopropionic acid: Similar structure but lacks the sulfonyl group.
3-methylsulfonylpropanoic acid: Similar structure but lacks the sulfanyl group.
3-methylsulfanylpropanoic acid: Similar structure but lacks the sulfonyl group.
Uniqueness
3-methylsulfonylsulfanylpropanoic acid is unique due to the presence of both sulfonyl and sulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-methylsulfonylsulfanylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4S2/c1-10(7,8)9-3-2-4(5)6/h2-3H2,1H3,(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTVHIQLDQIQHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901281872 |
Source
|
Record name | 3-[(Methylsulfonyl)thio]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901281872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92953-12-3 |
Source
|
Record name | 3-[(Methylsulfonyl)thio]propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92953-12-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(Methylsulfonyl)thio]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901281872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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